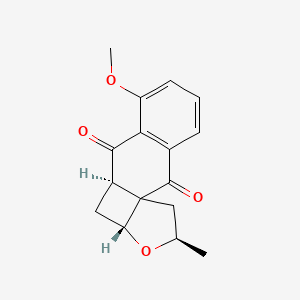
Elecanacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elecanacin, also known as this compound, is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Isolation
Elecanacin was first identified through spectroscopic methods, including two-dimensional nuclear magnetic resonance (2D-NMR) techniques, which confirmed its structure alongside other compounds such as isoeleutherol and eleutherin . The compound exhibits notable properties characteristic of naphthoquinones, which are known for their biological activities.
Pharmacological Applications
1. Antiviral Activity
this compound has demonstrated significant antiviral properties, particularly against human immunodeficiency virus (HIV). Isoeleutherin and isoeleutherol, compounds related to this compound, have shown inhibitory activity against HIV replication . This highlights the potential of this compound as a candidate for further antiviral drug development.
2. Anticancer Properties
Research has indicated that extracts from Eleutherine species, including those containing this compound, exhibit anticancer activities. A study focused on Eleutherine bulbosa revealed that various compounds within the extract could inhibit lung cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways .
3. Antimalarial Activity
In vitro studies have shown that extracts containing this compound exhibit antimalarial activity against Plasmodium falciparum, particularly with isoeleutherin demonstrating an IC50 value of 8.70 μg/mL . This suggests that this compound and its derivatives could play a role in developing new treatments for malaria.
4. Cytoprotective Effects
this compound has been studied for its protective effects on human umbilical vein endothelial cells (HUVECs) under conditions of oxidative stress induced by high glucose levels. The findings indicate that compounds derived from Eleutherine can mitigate cellular injury, pointing to potential applications in cardiovascular health .
Table 1: Summary of Pharmacological Activities of this compound and Related Compounds
| Compound | Activity | IC50 Value | Target/Mechanism |
|---|---|---|---|
| This compound | Antiviral | Not specified | HIV |
| Isoeleutherin | Antiviral | Not specified | HIV |
| Isoeleutherin | Anticancer | 8.70 μg/mL | Lung cancer cells |
| Eleutherin | Antimalarial | 10.45 μg/mL | Plasmodium falciparum |
| Extracts from E. americana | Cytoprotective effects | Not specified | HUVECs under oxidative stress |
Toxicity and Safety Profile
While the therapeutic potential of this compound is promising, it is essential to evaluate its toxicity profile. Studies have assessed the genotoxicity and mutagenicity of isoeleutherin and eleutherin using various bioassays, indicating some level of risk associated with these compounds . Further research is needed to establish a comprehensive safety profile for this compound before clinical applications can be considered.
Propiedades
Número CAS |
199468-89-8 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
(10R,12R,14R)-7-methoxy-14-methyl-13-oxatetracyclo[8.5.0.01,12.03,8]pentadeca-3(8),4,6-triene-2,9-dione |
InChI |
InChI=1S/C16H16O4/c1-8-7-16-10(6-12(16)20-8)14(17)13-9(15(16)18)4-3-5-11(13)19-2/h3-5,8,10,12H,6-7H2,1-2H3/t8-,10+,12-,16?/m1/s1 |
Clave InChI |
QMRGGJUIIUABNT-FXVXGQGJSA-N |
SMILES |
CC1CC23C(CC2O1)C(=O)C4=C(C3=O)C=CC=C4OC |
SMILES isomérico |
C[C@@H]1CC23[C@@H](C[C@H]2O1)C(=O)C4=C(C3=O)C=CC=C4OC |
SMILES canónico |
CC1CC23C(CC2O1)C(=O)C4=C(C3=O)C=CC=C4OC |
Sinónimos |
elecanacin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















